6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol
Overview
Description
6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .
Mode of Action
It’s known that pyridazine derivatives can interact with their targets in various ways, leading to a wide range of physiological effects .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to diverse pharmacological activities .
Result of Action
Related compounds have been shown to possess a wide range of biological properties, including anti-inflammatory, antiplatelet, anticancer, antidepressant, antidiabetic, antihypertensive, anticonvulsant, and many others .
Biochemical Analysis
Biochemical Properties
6-((3-(Dimethylamino)propyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways, impacting cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the inhibition of phosphodiesterase enzymes by pyridazine derivatives results in increased levels of cyclic nucleotides, which can activate downstream signaling pathways . These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can maintain their activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells, leading to changes in energy production and utilization. The compound’s role in metabolic pathways underscores its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific cellular compartments, influencing its overall efficacy.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to particular organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
3-[3-(dimethylamino)propylamino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-13(2)7-3-6-10-8-4-5-9(14)12-11-8/h4-5H,3,6-7H2,1-2H3,(H,10,11)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCKCDAZDMXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.